1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine
Description
1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of both butylsulfonyl and isopropylphenylsulfonyl groups attached to a piperazine ring
Properties
IUPAC Name |
1-butylsulfonyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S2/c1-4-5-14-24(20,21)18-10-12-19(13-11-18)25(22,23)17-8-6-16(7-9-17)15(2)3/h6-9,15H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSVVTPMJBNUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Butylsulfonyl Group: This step involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine to form the butylsulfonyl derivative.
Attachment of the Isopropylphenylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative with 4-isopropylbenzenesulfonyl chloride under similar conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity through binding to active sites or allosteric sites.
Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(Butylsulfonyl)piperazine: Lacks the isopropylphenylsulfonyl group, making it less bulky and potentially less selective in its interactions.
4-[(4-Isopropylphenyl)sulfonyl]piperazine: Lacks the butylsulfonyl group, which may affect its solubility and reactivity.
Uniqueness: 1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is unique due to the presence of both sulfonyl groups, which can enhance its binding affinity and specificity for certain biological targets, as well as its potential for diverse chemical modifications.
This compound’s dual sulfonyl groups provide a versatile platform for further functionalization, making it a valuable tool in both synthetic and applied chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
